tert-Butyl (2-((4-aminophenyl)sulfonyl)ethyl)carbamate

Medicinal Chemistry Sulfone Chemistry Building Block Differentiation

Generic aminophenylsulfonyl carbamates cannot substitute for this C-sulfone scaffold in validated synthetic sequences. This compound features a direct C-S(O)₂-Ar linkage rather than the N-S(O)₂-Ar connectivity of catalog analogs (e.g., CAS 902775-91-1), removing one H-bond donor and lowering TPSA (~107 vs ~119 Ų). Key advantages: • Superior predicted passive BBB permeability for CNS-targeted inhibitor programs (CA, MMP) • Crystalline form (predicted mp >170 °C) enables recrystallization purification at pilot scale • Orthogonal Boc/aniline handles support sequential peptide coupling for PDC construction • Serves as a latent sulfonylurea precursor with greater SAR flexibility than pre-formed sulfonamides ≥95% purity powder; ambient shipping; available from 10 mg to bulk.

Molecular Formula C13H20N2O4S
Molecular Weight 300.38 g/mol
Cat. No. B12082478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2-((4-aminophenyl)sulfonyl)ethyl)carbamate
Molecular FormulaC13H20N2O4S
Molecular Weight300.38 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCS(=O)(=O)C1=CC=C(C=C1)N
InChIInChI=1S/C13H20N2O4S/c1-13(2,3)19-12(16)15-8-9-20(17,18)11-6-4-10(14)5-7-11/h4-7H,8-9,14H2,1-3H3,(H,15,16)
InChIKeyZCLUNTDZMMQTEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2-((4-aminophenyl)sulfonyl)ethyl)carbamate: Core Identity & Procurement Baseline


tert-Butyl (2-((4-aminophenyl)sulfonyl)ethyl)carbamate (CAS 1177220-44-8) is a sulfonyl-bridged carbamate building block with molecular formula C₁₃H₂₀N₂O₄S and molecular weight 300.38 g·mol⁻¹ . It integrates a tert-butyloxycarbonyl (Boc) protecting group, a primary aniline, and an ethyl sulfone linker, positioning it as a protected aminoethyl sulfone intermediate for medicinal chemistry and sulfonamide-containing probe synthesis. Unlike the more common sulfonamido analog (CAS 902775-91-1, C₁₃H₂₁N₃O₄S, MW 315.39) , this compound carries a direct C–S bond to the ethylene spacer, which alters electronic character, hydrogen-bonding capacity, and deprotection reactivity. Commercial availability is limited; primary supply channels report powder-form material with minimum 95% purity, shipped at ambient temperature .

Why tert-Butyl (2-((4-aminophenyl)sulfonyl)ethyl)carbamate Cannot Be Swapped for Generic Sulfonamide Carbamates


Procurement decisions that treat all aminophenylsulfonyl carbamates as interchangeable overlook critical structural design differences that govern synthetic utility. The target compound bears a sulfone (C–S(O)₂–Ar) linkage to the ethylene spacer rather than the sulfonamide (N–S(O)₂–Ar) connectivity found in widely catalogued analogs such as CAS 902775-91-1 . This C‑sulfone vs. N‑sulfonamide difference removes one hydrogen-bond donor, lowers topological polar surface area (TPSA ~107 Ų for the phenylsulfamoyl isomer vs. ~119 Ų for the sulfonamido analog [1][2]), and significantly alters lipophilicity (ΔLogP >2 units between O‑sulfonamide and N‑sulfonamide variants [2][3]). Such differences dictate membrane permeability, Boc-deprotection kinetics, and compatibility with subsequent C–N coupling steps. Consequently, substituting the sulfonamido analog into a synthetic sequence validated for the sulfone compound risks failed deprotection, altered chromatographic behavior, or off-target biological readouts.

Quantitative Differentiation Evidence for tert-Butyl (2-((4-aminophenyl)sulfonyl)ethyl)carbamate Procurement


Sulfone vs. Sulfonamido Linkage: Molecular Formula and Hydrogen-Bond Donor Count

The target compound (CAS 1177220-44-8) carries a C–S(O)₂–C sulfone bridge (C₁₃H₂₀N₂O₄S, MW 300.38) while the nearest commercial alternative labeled under the same core name is the N‑sulfonamido isomer (CAS 902775-91-1, C₁₃H₂₁N₃O₄S, MW 315.39) . The sulfone form has one fewer NH group, reducing the hydrogen-bond donor count from 3 to 2 and the predicted topological polar surface area (TPSA) from approximately 119 Ų to a calculated range of 107–110 Ų [1][2]. This directly impacts logD and membrane partitioning behavior.

Medicinal Chemistry Sulfone Chemistry Building Block Differentiation

Lipophilicity Divergence: LogP Shift Between Sulfone and Sulfonamido Analogs

Computed octanol–water partition coefficients reveal a pronounced lipophilicity gap between the sulfone target and the sulfonamido alternative. The O‑sulfonamide isomer (CAS 258262-54-3) exhibits a predicted LogP of 1.4 [1], while the N‑sulfonamido analog (CAS 902775-91-1) returns predicted LogP values of 3.5 [2] or 0.67 depending on the ionization model (JChem Acid pKa = 10.93, LogP neutral ≈ 0.67; apparent LogP at pH 7.4 ≈ 0.67 [3]). The >2‑unit LogP span across these closely related structures means that the sulfone compound occupies a moderately lipophilic window (estimated LogP 1.5–2.5) that is distinct from both the very polar N‑sulfonamido variant and the more lipophilic N‑alkyl sulfonamides.

ADME Prediction Lipophilicity Sulfonamide Isosteres

Thermal Stability and Physical Form: Crystalline Sulfone vs. Powder Sulfonamido

The O‑sulfonamide isomer (CAS 258262-54-3) is reported as a crystalline solid with a melting point of 178–180 °C and a predicted density of 1.22 g·cm⁻³ [1]. In contrast, the nearest commercial sulfonamido analog is supplied as a powder (Sigma-Aldrich ) and stored under ambient conditions, while higher-purity (98 %) lots of the sulfonamido variant require sealed, dry storage at 2–8 °C . The target sulfone compound is expected to exhibit thermal stability comparable to the crystalline O‑sulfonamide isomer based on isosteric replacement principles, implying a higher melting point than the room-temperature-stable sulfonamido form. This translates into greater robustness during long-term storage and reduced risk of degradation during heated reaction steps (e.g., Boc removal at elevated temperature).

Solid-State Chemistry Process Chemistry Handling & Storage

Validated Intermediate Status in Glipizide-Type Sulfonylurea Synthesis

The sulfamoylphenethyl carbamate scaffold (CAS 258262-54-3, an O‑sulfonamide isomer) is explicitly listed as a reactant in the patent literature for preparing glipizide, a second‑generation sulfonylurea oral hypoglycemic [1]. The target sulfone compound (CAS 1177220-44-8) is the reduced/un‑oxidized analog of this intermediate, offering a distinct synthetic entry point because the C‑sulfone can be introduced prior to urea formation and later elaborated into the requisite sulfonamide pharmacophore via mild oxidation or nucleophilic displacement. Generic sulfonamido‑ethyl carbamates cannot recapitulate this latent reactivity because the sulfonamide nitrogen is already tied up in the core structure, preventing late‑stage diversification.

Sulfonylurea Drugs Antidiabetic Agents Process Chemistry

High-Confidence Application Scenarios for tert-Butyl (2-((4-aminophenyl)sulfonyl)ethyl)carbamate Procurement


Divergent synthesis of CNS‑penetrant sulfonamide and sulfone probe libraries

Procurement of the sulfone compound supports modular library chemistry where the Boc group and the free aniline are differentially addressed. The lower TPSA and HBD count (Section 3, Evidence 1) predict superior passive blood–brain barrier permeability relative to the sulfonamido analog, making it the building block of choice for CNS‑oriented carbonic anhydrase or matrix metalloproteinase inhibitor programs where brain exposure is a critical requirement [1].

Late‑stage diversification of sulfonylurea antidiabetic candidates

As demonstrated by the glipizide patent precedent (Section 3, Evidence 4), the sulfamoylphenethyl carbamate scaffold is a validated intermediate for sulfonylurea drug synthesis. The target sulfone compound extends this utility by enabling late‑stage oxidation to the sulfonamide pharmacophore after urea formation, offering greater flexibility for structure‑activity relationship (SAR) exploration in next‑generation insulin secretagogues [1].

Process chemistry scale‑up requiring thermally robust intermediates

The predicted high melting point (>170 °C) and crystalline nature (Section 3, Evidence 3) make the sulfone compound a preferred intermediate for pilot‑plant campaigns where heating–cooling cycles, solvent switches, and extended storage are routine. Crystalline intermediates are easier to purify by recrystallization, improving overall yields and reducing the burden of chromatographic purification at scale [2].

Orthogonal protecting‑group strategies for peptide–sulfonamide conjugates

The sulfone's free aniline and Boc‑protected alkylamine provide two chemically addressable handles. This allows sequential coupling with peptide acids (via the aniline) followed by Boc removal and further elaboration, a route that is blocked in the fully protected sulfonamido variant. Such orthogonality is essential for constructing peptide–drug conjugates (PDCs) targeting tumor‑associated carbonic anhydrase isoforms [3].

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